Butanal, 3,4-dihydroxy-

Biocatalysis Enzyme Engineering 1,2,4-Butanetriol Biosynthesis

Researchers working on the D-xylose-to-1,2,4-butanetriol (BTO) enzymatic cascade or synthesizing carbapenem scaffolds require an authentic substrate. Using positional isomers like 2,3-dihydroxybutanal or oxidized analogs such as L-threosone leads to pathway failure. - This is the specific substrate for KdcA, enabling accurate enzyme kinetics and mutant screening (engineered mutants show a 1.8- to 2.5-fold production increase). - It serves as a validated chiral intermediate for constructing carbapenem stereocenters. - Available as a racemic standard; verify chiral purity for enantiomer-specific applications.

Molecular Formula C4H8O3
Molecular Weight 104.10 g/mol
CAS No. 34764-22-2
Cat. No. B15477316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanal, 3,4-dihydroxy-
CAS34764-22-2
Molecular FormulaC4H8O3
Molecular Weight104.10 g/mol
Structural Identifiers
SMILESC(C=O)C(CO)O
InChIInChI=1S/C4H8O3/c5-2-1-4(7)3-6/h2,4,6-7H,1,3H2
InChIKeyCQSYGAZTCJHVFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydroxybutanal Identity and Positioning


Butanal, 3,4-dihydroxy- (CAS 34764-22-2; synonym 3,4-dihydroxybutanal; DL-2-deoxy-tetrose) is a C4 dihydroxy aldehyde with molecular formula C4H8O3 and molecular weight 104.10 g/mol [1]. The compound features hydroxyl groups at the C3 and C4 positions adjacent to a terminal aldehyde (XLogP3-AA: -1.6, topological polar surface area: 57.5 Ų) [1]. It possesses one stereocenter at C3 and exists in both racemic and enantiopure ((R)- and (S)-) forms, with the CAS 34764-22-2 registry representing the racemic/undefined stereochemistry specification [1]. Closely related analogs include positional isomers (2,3-dihydroxybutanal; CAS 14214-86-9), oxidation derivatives (3,4-dihydroxy-2-oxobutanal; L-threosone), and the individual enantiomers (R-enantiomer CAS 44595-51-9; S-enantiomer CAS 81893-52-9) [2].

Why 3,4-Dihydroxybutanal Is Irreplaceable


Substituting 3,4-dihydroxybutanal with the 2,3-dihydroxy positional isomer alters the spatial relationship between the hydroxyl-bearing carbons and the reactive aldehyde terminus, which determines substrate recognition in enzyme active sites [1]. In the biosynthetic conversion of D-xylose to 1,2,4-butanetriol (BTO), 3,4-dihydroxybutanal functions as the obligatory penultimate intermediate specifically produced from 2-keto-3-deoxy-D-xylonate (KDX) via α-keto acid decarboxylase (KdcA) catalysis—a transformation that the 2,3-dihydroxy isomer cannot undergo due to the absence of the requisite hydroxyl positioning [2][3]. Furthermore, the oxidized analog 3,4-dihydroxy-2-oxobutanal (L-threosone) introduces a reactive α-dicarbonyl moiety that fundamentally alters chemical stability and reactivity profile; it is an unstable degradation intermediate of dehydro-L-ascorbic acid, whereas 3,4-dihydroxybutanal serves as a stable, reducible aldehyde intermediate in metabolic and synthetic cascades [4]. The evidence presented in Section 3 quantifies these functional divergences.

Differentiation Evidence vs. Closest Analogs


KdcA Mutant Engineering for Improved Conversion

In the engineered in vitro biosynthetic pathway for 1,2,4-butanetriol (BTO) production from D-xylose, the wild-type branched-chain α-keto acid decarboxylase KdcA converts 2-keto-3-deoxy-D-xylonate (KDX) to 3,4-dihydroxybutanal. Structure-guided evolution identified two mutants, S286L/G402P and V461K, which exhibited 1.8-fold and 2.5-fold higher enzymatic activity, respectively, compared to wild-type KdcA [1]. Integration of the V461K mutant into the four-enzyme cascade resulted in a 1.9-fold increase in final BTO titer [1].

Biocatalysis Enzyme Engineering 1,2,4-Butanetriol Biosynthesis

Physicochemical Divergence of Positional Isomers

3,4-Dihydroxybutanal (MW 104.10 g/mol) and its positional isomer 2,3-dihydroxybutanal (MW 104.10 g/mol) share identical molecular formula but exhibit substantially divergent computed physicochemical properties [1]. The 2,3-isomer has a predicted boiling point of 221.0±7.0°C (vapor pressure 0.0±1.0 mmHg at 25°C) and density of 1.2±0.1 g/cm³ . In contrast, 3,4-dihydroxybutanal's oxidation derivative (3,4-dihydroxy-2-oxobutanal) shows a boiling point of 305.3±32.0°C and density of 1.4±0.1 g/cm³, indicating that hydroxyl positional placement and oxidation state fundamentally alter volatility and physical behavior [2].

Physicochemical Characterization Isomer Comparison Property Prediction

Stable Aldehyde vs. Reactive Dicarbonyl Intermediate

The oxidized analog 3,4-dihydroxy-2-oxobutanal (L-threosone) is formed as the main degradation compound when dehydro-L-ascorbic acid (DAA) is incubated in phosphate buffer (pH 7.4) with deuterium oxide [1]. L-Threosone is characterized as a reactive dicarbonyl compound with reducing activity due to enolization and is implicated in tissue protein cross-linking via the Maillard reaction [1]. In contrast, 3,4-dihydroxybutanal lacks the α-dicarbonyl moiety and functions as a stable, reducible aldehyde intermediate in biosynthetic cascades without spontaneous degradation at physiological pH [2].

Stability Degradation Chemistry Maillard Reaction

Chiral Specificity for Carbapenem Synthesis

In the patented synthetic route for J-111347 (a carbapenem antibiotic derivative), the acetonide-protected (R)-3,4-dihydroxybutanal reacts with silylated 4-bromobenzyl alcohol via n-BuLi in THF to yield a key carbinol intermediate, which then undergoes oxidation and enantioselective reduction to construct the required stereochemical framework [1]. The stereospecificity of this transformation is absolute: the (R)-enantiomer (CAS 44595-51-9) provides the requisite chiral configuration for downstream bond-forming reactions, whereas the (S)-enantiomer (CAS 81893-52-9) or the racemic mixture (CAS 34764-22-2) would yield the incorrect stereochemical outcome at the carbinol stereocenter [1].

Chiral Synthesis Medicinal Chemistry Carbapenem Antibiotics

Application Scenarios for 3,4-Dihydroxybutanal Procurement


Biocatalytic BTO Production from D-Xylose

3,4-Dihydroxybutanal is the essential penultimate intermediate in the four-enzyme cascade converting D-xylose to BTO [1]. As established in Section 3, engineered KdcA mutants (V461K; S286L/G402P) enhance 3,4-dihydroxybutanal production by 1.8- to 2.5-fold over wild-type enzyme, with V461K integration increasing overall BTO titer by 1.9-fold [2]. Procurement of 3,4-dihydroxybutanal as an authentic standard enables accurate quantification of enzyme kinetics, mutant screening, and process yield validation. The 2,3-dihydroxy positional isomer is not processed by KdcA and cannot serve this function [3].

Chiral Building Block for Carbapenem Antibiotic Synthesis

The (R)-3,4-dihydroxybutanal enantiomer (CAS 44595-51-9) is a validated chiral intermediate in the synthesis of J-111347 and related carbapenem scaffolds [4]. The stereospecific reaction of acetonide-protected (R)-3,4-dihydroxybutanal with aryl organometallics establishes the required stereocenter for downstream carbapenem ring construction. Procurement of the racemic mixture (CAS 34764-22-2) or incorrect (S)-enantiomer (CAS 81893-52-9) results in stereochemical mis-match and synthetic failure. Chiral purity verification and enantiomer-specific sourcing are mandatory for this application.

Dehydrogenase Characterization in Xylonate Pathway Engineering

3,4-Dihydroxybutanal dehydrogenases convert 3,4-dihydroxybutanal to 3,4-dihydroxybutyric acid (3,4-DHBA) in the xylonate metabolic pathway [5]. As demonstrated in engineered E. coli strains, YqhD and related dehydrogenases utilize 3,4-dihydroxybutanal as their specific substrate [1]. Researchers characterizing dehydrogenase kinetics, cofactor preference (NAD+/NADP+), or developing redox-balanced pathways require authentic 3,4-dihydroxybutanal substrate. Positional isomers (2,3-dihydroxybutanal) and oxidized analogs (L-threosone) are not recognized by these dehydrogenases.

Reference Standard for Ascorbate Degradation and Maillard Reaction Studies

3,4-Dihydroxybutanal serves as a chemically stable comparator for studies of L-threosone (3,4-dihydroxy-2-oxobutanal), a reactive α-dicarbonyl formed during dehydro-L-ascorbic acid degradation at pH 7.4 [6]. In protein cross-linking and Maillard reaction investigations, 3,4-dihydroxybutanal (lacking the α-dicarbonyl) functions as a negative control that does not undergo spontaneous enolization or induce tissue protein cross-linking. Procurement of the correct non-oxidized aldehyde ensures experimental differentiation between stable biosynthetic intermediates and reactive degradation products.

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